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Introduction
JNJ-16241199, also known as Quisinostat or JNJ-26481585, is a potent, orally bioavailable,

second-generation pan-histone deacetylase (HDAC) inhibitor.[1][2][3] It belongs to the

hydroxamic acid class of HDAC inhibitors and has demonstrated broad-spectrum anti-

proliferative activity against a wide range of cancer cell lines, including those of lung, colon,

breast, prostate, and ovarian origin, at nanomolar concentrations.[4] This technical guide

provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of JNJ-
16241199, based on available preclinical and clinical data.

Pharmacodynamics
JNJ-16241199 is a potent inhibitor of class I and II HDAC enzymes, with particularly high

potency against HDAC1.[4] Its primary pharmacodynamic effect is the induction of histone

hyperacetylation, which leads to the modulation of gene expression, ultimately resulting in cell

cycle arrest, apoptosis, and inhibition of tumor growth.[5][6][7]

In Vitro Potency
JNJ-16241199 demonstrates potent inhibition of various HDAC isoforms.
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HDAC Isoform IC50 (nM)[8]

HDAC1 0.11 - 0.16

HDAC2 0.33

HDAC4 0.64

HDAC10 0.46

HDAC11 0.37

In Vivo Pharmacodynamic Effects
Preclinical and clinical studies have consistently shown that JNJ-16241199 induces a

sustained increase in the acetylation of histone H3 and H4 in various tissues.

Preclinical: Once-daily oral administration in mouse xenograft models of human colon

carcinoma resulted in continuous histone H3 acetylation and complete tumor growth

inhibition.[5][7][9]

Clinical: In a Phase I study involving patients with advanced solid tumors, increased

acetylated histone H3 was observed in hair follicles, skin and tumor biopsies, and peripheral

blood mononuclear cells (PBMCs).[4][6][10] A reduction in the proliferation marker Ki67 was

also noted in skin and tumor biopsies.[4][6]

Mechanism of Action & Signaling Pathways
JNJ-16241199 exerts its anti-tumor effects through the modulation of key signaling pathways

that regulate cell cycle progression and apoptosis.

Cell Cycle Arrest
JNJ-16241199 induces G0/G1 phase cell cycle arrest, which is primarily mediated through the

PI3K/AKT/p21 pathway.[11][12][13] Inhibition of HDACs by JNJ-16241199 leads to the

upregulation of the cyclin-dependent kinase inhibitor p21, which in turn inhibits the activity of

cyclin/CDK complexes, thereby halting the cell cycle.[11][12][13]
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Figure 1: Signaling pathway of JNJ-16241199-induced G1 cell cycle arrest.

Apoptosis Induction
The induction of apoptosis by JNJ-16241199 is mediated through the JNK/c-jun/caspase-3

signaling pathway.[11][12][13] Treatment with JNJ-16241199 activates JNK and c-jun, leading

to the cleavage and activation of caspase-3, a key executioner caspase in the apoptotic

cascade.[11][12][13]
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Figure 2: Signaling pathway of JNJ-16241199-induced apoptosis.

Pharmacokinetics
JNJ-16241199 is an orally administered drug that is rapidly absorbed.[4][6] Its pharmacokinetic

profile has been characterized in both preclinical and clinical settings.

Preclinical Pharmacokinetics
In preclinical studies using mouse models, JNJ-16241199 was administered via intraperitoneal

(i.p.) and oral (p.o.) routes.
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Species Route of Administration Dose[14][15]

Mouse Intraperitoneal (i.p.) 2.5 - 10 mg/kg

Mouse Oral (p.o.) 40 mg/kg

Clinical Pharmacokinetics
A Phase I study in patients with advanced solid tumors evaluated various intermittent dosing

schedules. The maximum plasma concentration (Cmax) and area under the plasma

concentration-time curve (AUC) of JNJ-16241199 increased proportionally with the dose.[4][6]

[10] Food intake did not have a clinically meaningful effect on drug absorption.[6]
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Dosing
Schedule

Dose (mg)
Cmax
(ng/mL)[6]

Tmax (hr)[6]
AUC0-last
(ng.hr/mL)
[6]

t1/2 (hr)[6]

Mon, Wed,

Fri
6

21.0 (14.6 -

32.7)
2.0 (1.0 - 4.0)

129 (101 -

180)

8.8 (2.4 -

11.7)

Mon, Wed,

Fri
8

32.5 (20.9 -

41.2)
2.0 (1.0 - 4.0)

208 (139 -

280)
-

Mon, Wed,

Fri
12

43.1 (25.1 -

70.8)
2.0 (1.0 - 6.0)

303 (176 -

491)
-

4 days on/3

days off
8

29.5 (21.2 -

45.4)
2.0 (1.0 - 4.0)

185 (140 -

279)
-

4 days on/3

days off
12

45.9 (28.9 -

69.3)
2.0 (1.0 - 4.0)

316 (209 -

449)
-

Mon and

Thurs
19

75.5 (45.7 -

124)
2.0 (1.0 - 4.0)

525 (323 -

820)
-

Data are

presented as

median

(range).

Tmax is the

time to reach

maximum

plasma

concentration

. AUC0-last is

the area

under the

plasma

concentration

-time curve

from time

zero to the

last

measurable
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concentration

. t1/2 is the

terminal half-

life.

Experimental Protocols
Western Blot for Histone Acetylation
This protocol is a general guideline for assessing histone H3 and H4 acetylation levels in cell

lysates.
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Figure 3: General workflow for Western blot analysis of histone acetylation.
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Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer containing protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a standard

method like the BCA assay.

SDS-PAGE: Separate the protein lysates (typically 20-30 µg) on a polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for

acetylated histone H3 or H4 overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and imaging system.

Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone

H3 or β-actin).[16][17][18][19]

Cell Cycle Analysis by Propidium Iodide (PI) Staining
and Flow Cytometry
This protocol outlines the steps for analyzing cell cycle distribution.[4][8][20][21][22]

Cell Harvest: Harvest cells and wash them with PBS.

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Cells can

be stored at -20°C.

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
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RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade

RNA and prevent its staining.

PI Staining: Add a propidium iodide staining solution to the cells and incubate in the dark.

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is

measured by the fluorescence intensity of PI.

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the

G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V and Propidium Iodide
(PI) Staining
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and

necrotic cells.[5][23][24][25]

Cell Harvest: Harvest both adherent and floating cells and wash with cold PBS.

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

Annexin V Staining: Add FITC-conjugated Annexin V to the cell suspension and incubate in

the dark at room temperature.

PI Staining: Add propidium iodide to the cell suspension immediately before analysis.

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Analysis:

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Necrotic cells: Annexin V-negative and PI-positive.
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Conclusion
JNJ-16241199 (Quisinostat) is a potent, orally active pan-HDAC inhibitor with a well-defined

pharmacodynamic profile characterized by sustained histone acetylation and induction of cell

cycle arrest and apoptosis. Its pharmacokinetic properties support intermittent oral dosing. The

established signaling pathways and experimental protocols provide a solid foundation for

further research and development of this compound as a potential anti-cancer therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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